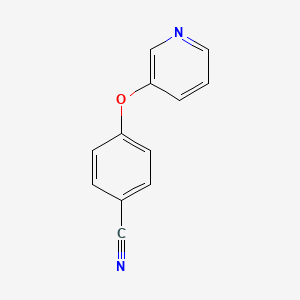
4-(Pyridin-3-yloxy)benzonitrile
Descripción general
Descripción
“4-(Pyridin-3-yloxy)benzonitrile” is a chemical compound with the molecular formula C12H8N2O . It is also known by other synonyms such as “4-(3-Pyridyloxy)Benzonitrile” and "4-(3-Pyridinyloxy)benzonitrile" . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(Pyridin-3-yloxy)benzonitrile” is1S/C12H8N2O.ClH/c13-8-10-3-5-11 (6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H;1H . This indicates the presence of a chlorine atom in the structure, suggesting that the compound may exist as a hydrochloride salt . Chemical Reactions Analysis
While specific chemical reactions involving “4-(Pyridin-3-yloxy)benzonitrile” are not detailed in the retrieved sources, substituted pyridines with diverse functional groups are known to be important structural motifs found in numerous bioactive molecules . They can be synthesized via various methodologies, including ring cleavage reactions .Physical And Chemical Properties Analysis
“4-(Pyridin-3-yloxy)benzonitrile” has a molecular weight of 232.67 g/mol . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Pharmaceuticals: Anticonvulsant and Antimicrobial Agents
Pyridine derivatives, including “4-(Pyridin-3-yloxy)benzonitrile”, have been found to possess significant biological activities, such as anticonvulsant and antimicrobial properties. These compounds are of interest in the development of new medications that can treat various infections and convulsive disorders .
Cancer Research: Anticancer Agents
These compounds are also being researched for their potential as anticancer agents. The structural properties of pyridine derivatives make them suitable candidates for designing drugs that can target specific cancer cells without affecting healthy cells .
Diabetes Management: Antidiabetic Agents
The pyridine moiety is a common feature in many antidiabetic drugs. Research into “4-(Pyridin-3-yloxy)benzonitrile” could lead to the development of new treatments for managing diabetes by influencing insulin release or glucose metabolism .
Cardiovascular Diseases: Ion Channel Modulators
Pyridine derivatives are known to modulate ion channels, which are crucial in maintaining heart rhythm and function. These compounds can be used to develop drugs that treat various cardiovascular diseases by altering the activity of voltage-gated potassium, sodium, and calcium ion channels .
Neurological Disorders: Alzheimer’s Disease Treatment
Research has shown that pyridine derivatives can play a role in treating neurological disorders such as Alzheimer’s disease. These compounds may influence the biochemical pathways involved in the disease’s progression .
Chemical Sensing: Chemosensors
Pyridine derivatives, including “4-(Pyridin-3-yloxy)benzonitrile”, have potential applications as chemosensors due to their ability to bind with specific ions or molecules, making them useful in various analytical procedures .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Direcciones Futuras
While specific future directions for “4-(Pyridin-3-yloxy)benzonitrile” are not detailed in the retrieved sources, the development of structurally diverse, potent inhibitors of LSD1, a histone demethylase, has been noted as a potential area of interest . The versatility of scaffold-hopping as a method to develop such inhibitors has been highlighted .
Propiedades
IUPAC Name |
4-pyridin-3-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFAURQOXGQJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)benzonitrile | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



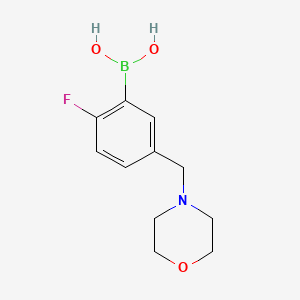
![2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1389308.png)

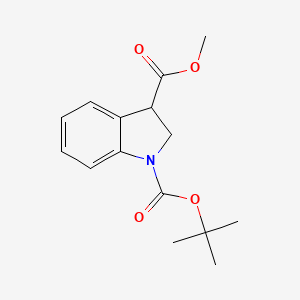

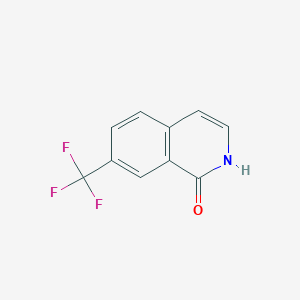
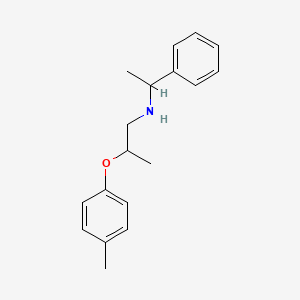

![3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1389316.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline](/img/structure/B1389317.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389319.png)
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389322.png)
![N-(3-Chloro-4-methoxyphenyl)-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1389324.png)